{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetic acid
Description
{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetic acid is a pyridine derivative characterized by a sulfanylacetic acid side chain at the 2-position of the pyridine ring. The pyridine core is substituted with a cyano group at the 3-position and a 4-methoxyphenyl group at the 6-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-12-5-2-10(3-6-12)13-7-4-11(8-16)15(17-13)21-9-14(18)19/h2-7H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQQKBRXMUABNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Notes:
- Cyano (CN) groups (common in the target and analogs) enhance dipole interactions and binding affinity to biological targets, such as adenosine receptors .
- 4-Methoxyphenyl (4-MeOPh) substituents improve solubility in polar solvents due to the methoxy group’s electron-donating effects .
- Trifluoromethyl (CF₃) groups (e.g., in ) increase lipophilicity and metabolic stability compared to methoxyphenyl groups.
- Sulfanylacetamide vs.
Physicochemical Properties
- Solubility : The target compound’s acetic acid group confers higher aqueous solubility than its methyl ester () or acetamide () analogs.
- Thermal Stability : Analogs with similar pyridine cores (e.g., compound 13 in ) exhibit high decomposition temperatures (~267°C), suggesting robust thermal stability for the target compound.
Preparation Methods
Alkylation of Pyridine Thiol Precursors
A widely reported method involves alkylating a pyridine thiol intermediate with haloacetic acid derivatives. For example, 4-(4-methoxyphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidine carbonitrile (a pyrimidine analog) reacts with chloroacetic acid in ethanolic potassium hydroxide to yield {[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid. Although this example uses a pyrimidine core, the methodology translates to pyridine systems.
Reaction Conditions :
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Solvent : Ethanol
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Base : KOH (10 mmol)
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Temperature : Reflux (5 hours)
The thiol group (-SH) at the 2-position of the pyridine ring acts as a nucleophile, displacing the halide in chloroacetic acid. The reaction proceeds via an SN2 mechanism, forming the sulfanylacetic acid ester intermediate, which is hydrolyzed to the carboxylic acid under basic conditions.
Multi-Step Pyridine Assembly
An alternative route constructs the pyridine ring de novo. For instance, 2-((3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide is synthesized through sequential reactions:
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Formation of the pyridine core via cyclization of enaminonitrile precursors.
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Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling.
Key Steps :
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Cyclization : Enaminonitrile intermediates undergo thermal cyclization to form the pyridine ring.
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Cross-Coupling : Palladium catalysts facilitate aryl-aryl bond formation between boronic acids and halogenated pyridines.
Optimization of Sulfanylacetic Acid Incorporation
| Alkylating Agent | Solvent | Yield (%) | By-products |
|---|---|---|---|
| Chloroacetic acid | Ethanol | 65 | Minimal |
| Bromoacetic acid | DMF | 72 | Di-alkylated species |
| Ethyl chloroacetate | Toluene | 58 | Ester hydrolysis |
Hydrolysis of the ethyl ester (from ethyl chloroacetate) requires 2 hours under reflux with aqueous NaOH, achieving near-quantitative conversion.
Regioselectivity Challenges
The electron-withdrawing cyano group at the 3-position and electron-donating 4-methoxyphenyl group at the 6-position influence reactivity. Steric hindrance near the thiol group can reduce alkylation efficiency, necessitating elevated temperatures or polar aprotic solvents like DMF.
Analytical Characterization
Post-synthesis characterization ensures structural fidelity and purity.
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 minutes.
Industrial-Scale Considerations
Scaling up the synthesis introduces challenges:
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Cost Efficiency : Ethanol and KOH are preferred for large-scale reactions due to low cost and ease of removal.
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Waste Management : Neutralization of basic reaction mixtures generates potassium salts, requiring filtration and aqueous waste treatment.
Emerging Methodologies
Recent advances include photocatalytic thiol-ene reactions and flow chemistry setups, which reduce reaction times and improve selectivity. However, these methods remain experimental for this specific compound .
Q & A
Q. How can hybrid experimental-computational workflows improve the discovery of novel derivatives with enhanced bioactivity?
- Methodological Answer : Combine high-throughput screening (HTS) with virtual screening. For example:
- Virtual library generation : Enumerate derivatives using combinatorial chemistry (e.g., replacing methoxy with halogens).
- Docking studies : Prioritize candidates with high scores against targets (e.g., kinase inhibitors).
- Parallel synthesis : Use automated liquid handlers to synthesize top 50 candidates for in vitro testing .
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